molecular formula C8H6ClF5O2S B1530324 3-Chloro-5-(pentafluorosulfur)phenylacetic acid CAS No. 1240257-26-4

3-Chloro-5-(pentafluorosulfur)phenylacetic acid

Cat. No. B1530324
CAS RN: 1240257-26-4
M. Wt: 296.64 g/mol
InChI Key: VAVSYAGCUIKVIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-Chloro-5-(pentafluorosulfur)phenylacetic acid” is 1S/C8H6ClF5O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) .

Scientific Research Applications

Synthesis of Fluorinated Aromatic Compounds

3-Chloro-5-(pentafluorosulfur)phenylacetic acid: is a valuable precursor in the synthesis of complex fluorinated aromatic compounds. Its unique structure allows for the introduction of fluorine atoms into aromatic rings, which is crucial for developing pharmaceuticals and agrochemicals with enhanced activity and selectivity .

Development of Advanced Polymers

The incorporation of pentafluorosulfur groups into phenylacetic acid derivatives provides a pathway to create advanced polymers with exceptional chemical and thermal stability. These polymers are sought after in high-performance materials for aerospace and electronics .

Catalyst Design

Researchers utilize 3-Chloro-5-(pentafluorosulfur)phenylacetic acid in the design of novel catalysts. The presence of both electron-withdrawing fluorine atoms and a reactive chloro group allows for fine-tuning the catalyst’s properties, leading to more efficient and selective chemical reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various bioactive molecules. Its ability to readily undergo nucleophilic substitution makes it a versatile intermediate in creating new drugs .

Agrochemical Research

The compound’s unique structure is exploited in agrochemical research to develop new pesticides and herbicides. The fluorine atoms confer increased resistance to metabolic degradation, thereby prolonging the efficacy of these agrochemicals .

Imaging Agents

3-Chloro-5-(pentafluorosulfur)phenylacetic acid: can be used to synthesize imaging agents for medical diagnostics. The fluorine atoms can be replaced with radioactive isotopes, making it a potential candidate for positron emission tomography (PET) imaging .

Organic Light-Emitting Diodes (OLEDs)

This compound is also instrumental in the field of optoelectronics, particularly in the development of OLEDs. The fluorinated aromatic systems derived from it can emit light with high efficiency and stability .

Environmental Tracers

Due to its distinctive fluorinated structure, 3-Chloro-5-(pentafluorosulfur)phenylacetic acid can be utilized as an environmental tracer. It helps in studying the transport and fate of organic pollutants in the environment .

Safety and Hazards

While specific safety and hazard information for “3-Chloro-5-(pentafluorosulfur)phenylacetic acid” is not available, it’s generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

2-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF5O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVSYAGCUIKVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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